molecular formula C11H18ClNO2 B162517 2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride CAS No. 3904-11-8

2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride

Cat. No.: B162517
CAS No.: 3904-11-8
M. Wt: 231.72 g/mol
InChI Key: RAFRKSARBDWLLA-UHFFFAOYSA-N
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Description

2,6-Dimethylaniline hydrochloride, also known as 2,6-xylidine hydrochloride, is an aromatic primary amine. It is characterized by the presence of two methyl groups at the 2- and 6-positions on the benzene ring. This compound is a significant derivative of many anesthetics, such as lidocaine, bupivacaine, mepivacaine, etidocaine, ropivacaine, and pyrrocaine . It is also a key starting material in the synthesis of various drugs, including anti-anginal and anti-diarrheal medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylaniline hydrochloride typically involves the nitration of xylene to produce 2,6-dimethylnitrobenzene, followed by reduction to yield 2,6-dimethylaniline. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, while the reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of 2,6-dimethylaniline hydrochloride is often achieved through a continuous flow process. This method involves the use of high-pressure hydrogenation reactors to reduce 2,6-dimethylnitrobenzene to 2,6-dimethylaniline. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

    Oxidation: 2,6-Dimethylbenzoquinone

    Reduction: 2,6-Dimethylcyclohexylamine

    Substitution: Various substituted aromatic compounds depending on the electrophile used

Comparison with Similar Compounds

Similar Compounds

Comparison

2,6-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, 2,6-dimethylaniline hydrochloride exhibits distinct pharmacological properties, making it a valuable compound in the synthesis of anesthetics and other therapeutic agents .

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFRKSARBDWLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3904-11-8
Record name 2,6-Dimethoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003904118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9SL6CNJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
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2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Reactant of Route 3
2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Reactant of Route 4
2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Reactant of Route 5
2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Reactant of Route 6
2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride

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